molecular formula C13H10ClNO3 B183198 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene CAS No. 56532-65-1

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

Cat. No.: B183198
CAS No.: 56532-65-1
M. Wt: 263.67 g/mol
InChI Key: LDIFYZGCGRNXGX-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is an organic compound with the molecular formula C13H10ClNO3 It is characterized by a benzene ring substituted with a chlorine atom and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene can be synthesized through a multi-step process involving the reaction of 1-chloro-2-methylbenzene with 4-nitrophenol in the presence of a suitable base. The reaction typically occurs under reflux conditions with a solvent such as toluene or dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(4-nitrophenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

  • 1-Chloro-2-methyl-4-nitrobenzene
  • 1-Bromo-2-[(4-nitrophenoxy)methyl]benzene
  • 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene

Comparison: 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is unique due to the specific positioning of the chlorine and nitrophenoxy methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, compared to its analogs. The presence of both electron-withdrawing and electron-donating groups on the benzene ring also influences its reactivity in various chemical reactions .

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIFYZGCGRNXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351715
Record name 1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56532-65-1
Record name 1-chloro-2-[(4-nitrophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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